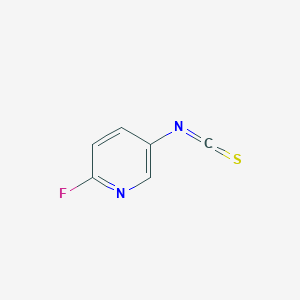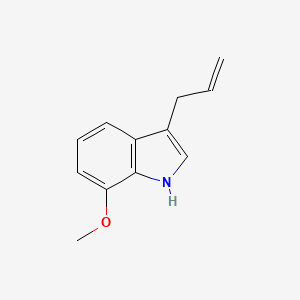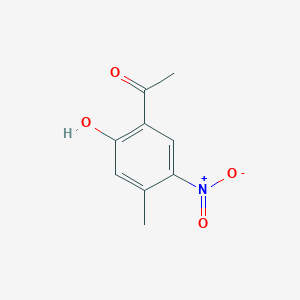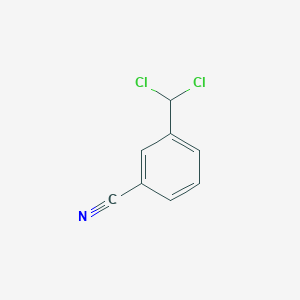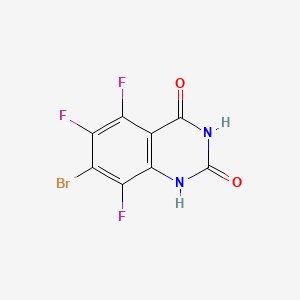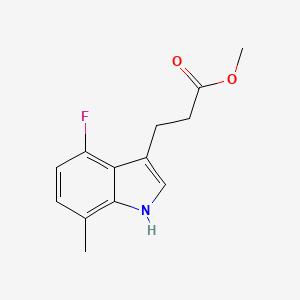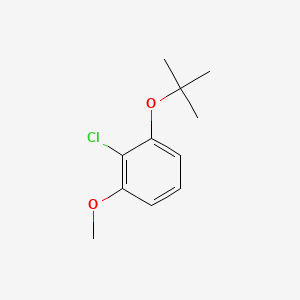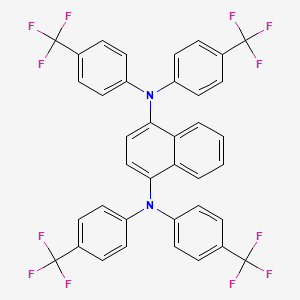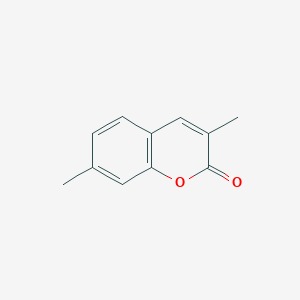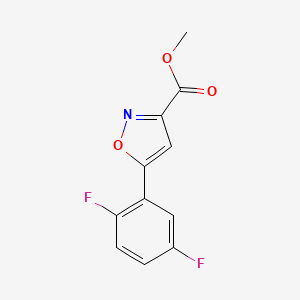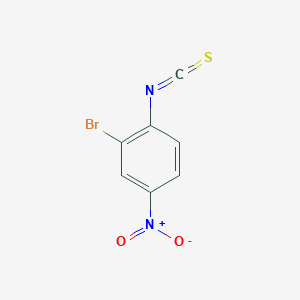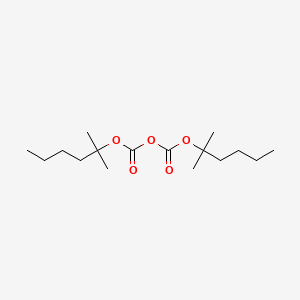
Bis(2-methyl-2-hexyl) Dicarbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2-methyl-2-hexyl) Dicarbonate: is an organic compound with the molecular formula C_14H_26O_5. It is a dicarbonate ester, which means it contains two carbonate groups. This compound is used in various chemical processes and has applications in different fields, including organic synthesis and industrial chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of Bis(2-methyl-2-hexyl) Dicarbonate typically involves the reaction of 2-methyl-2-hexanol with phosgene or its derivatives under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at low temperatures to prevent decomposition of the product .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and improves the yield and purity of the product. The use of phosgene gas is carefully managed to ensure safety and minimize environmental impact .
化学反応の分析
Types of Reactions: Bis(2-methyl-2-hexyl) Dicarbonate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form 2-methyl-2-hexanol and carbon dioxide.
Transesterification: It can react with alcohols to form different carbonate esters.
Decomposition: Under high temperatures or acidic conditions, it can decompose to release carbon dioxide and form other organic compounds.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions of acids or bases.
Transesterification: Alcohols and catalysts such as sodium methoxide or potassium carbonate.
Decomposition: Heat or acidic conditions.
Major Products Formed:
Hydrolysis: 2-methyl-2-hexanol and carbon dioxide.
Transesterification: Various carbonate esters depending on the alcohol used.
Decomposition: Carbon dioxide and other organic compounds.
科学的研究の応用
Chemistry: Bis(2-methyl-2-hexyl) Dicarbonate is used as a reagent in organic synthesis. It serves as a carbonylating agent, introducing carbonate groups into organic molecules. This makes it valuable in the synthesis of pharmaceuticals and fine chemicals .
Biology and Medicine: In biological research, this compound is used to modify biomolecules, such as proteins and nucleic acids, by introducing carbonate groups. This modification can alter the properties and functions of these biomolecules, making it useful in drug development and biochemical studies .
Industry: In industrial applications, this compound is used in the production of polymers and coatings. It acts as a cross-linking agent, improving the mechanical properties and durability of the final products .
作用機序
The mechanism of action of Bis(2-methyl-2-hexyl) Dicarbonate involves the formation of carbonate esters through nucleophilic substitution reactions. The compound reacts with nucleophiles, such as alcohols or amines, to form carbonate esters. This reaction is facilitated by the presence of a base, which neutralizes the by-products and drives the reaction to completion .
類似化合物との比較
Di-tert-butyl dicarbonate: Used as a protecting group for amines in organic synthesis.
Dimethyl carbonate: Used as a solvent and methylating agent in organic synthesis.
Uniqueness: Bis(2-methyl-2-hexyl) Dicarbonate is unique due to its specific structure, which provides distinct reactivity and properties compared to other dicarbonates. Its branched alkyl groups offer steric hindrance, making it less reactive than linear dicarbonates like dimethyl carbonate. This makes it suitable for applications requiring controlled reactivity and stability .
特性
分子式 |
C16H30O5 |
|---|---|
分子量 |
302.41 g/mol |
IUPAC名 |
2-methylhexan-2-yl 2-methylhexan-2-yloxycarbonyl carbonate |
InChI |
InChI=1S/C16H30O5/c1-7-9-11-15(3,4)20-13(17)19-14(18)21-16(5,6)12-10-8-2/h7-12H2,1-6H3 |
InChIキー |
LKMYGRMCHBYUQN-UHFFFAOYSA-N |
正規SMILES |
CCCCC(C)(C)OC(=O)OC(=O)OC(C)(C)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



